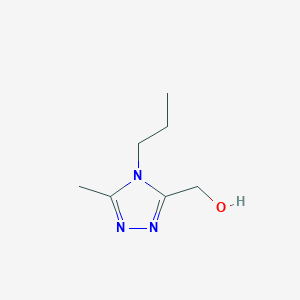

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol

Description

Properties

IUPAC Name |

(5-methyl-4-propyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-4-10-6(2)8-9-7(10)5-11/h11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEHJNDTUBEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-55-9 | |

| Record name | (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions using hydrazine derivatives and carbonyl or carboxyl compounds. The preparation of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol specifically requires:

- Formation of the 1,2,4-triazole ring with appropriate substitution at positions 4 and 5.

- Introduction of the propyl group at position 4.

- Installation of the hydroxymethyl group at position 3.

Preparation via Hydrazinoformic Acid Esters and Carbonate Derivatives

One established approach involves reacting hydrazinoformic acid esters with methylating agents or carbonate derivatives under elevated temperatures in the presence of suitable solvents and bases.

- Key Reaction : Hydrazinoformic acid ester + O,N,2-trimethyliminocarbonate → substituted 1,2,4-triazol-3-one intermediate.

- This intermediate can be further functionalized to introduce alkyl groups (e.g., propyl) at position 4.

- The hydroxymethyl group at position 3 can be introduced by reduction or substitution reactions on the triazol-3-one ring.

This method is supported by processes described for related triazolones, where reaction temperatures range from 20°C to 120°C, often with basic auxiliaries like sodium hydroxide and solvents such as ethylene chloride or water.

Use of Sulfonyl Isocyanates and Aminocarbonyl Triazolinones

Another approach involves the reaction of sulfonyl isocyanates with 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives to form sulfonylaminocarbonyl-triazolinones, which are structurally related to the target compound.

- Sulfonyl isocyanates can be prepared from sulfonamides and phosgene or phosgene equivalents.

- The reaction is typically carried out in organic solvents such as toluene, chlorobenzene, or acetonitrile at temperatures between 20°C and 110°C.

- Basic nitrogen compounds like N-methylimidazole are used as reaction auxiliaries to facilitate the process.

- The product precipitates as a salt and can be isolated by filtration and washing with solvents like acetonitrile and aqueous acids.

Although this method is more specific to sulfonylaminocarbonyl derivatives, the underlying chemistry of triazole ring functionalization and substitution is relevant.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advances have demonstrated that microwave irradiation can dramatically accelerate the synthesis of 1,2,4-triazole derivatives, including those with alkyl substitutions.

- Microwave-assisted synthesis reduces reaction times from over 24 hours at room temperature to minutes (e.g., 5 to 10 minutes) at elevated temperatures (~200°C).

- This method yields high purity and good yields of the desired triazole compounds.

- The approach involves one-pot reactions of aminoguanidine with dicarboxylic acids or other precursors in aqueous or polar solvents.

- Such methods have been successfully applied to synthesize fluorinated and alkyl-substituted 1,2,4-triazoles with herbicidal activity, indicating applicability to compounds like (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrazinoformic acid ester + carbonate derivatives | Hydrazinoformic acid ester, O,N,2-trimethyliminocarbonate; 20–120°C; basic auxiliaries; solvents like ethylene chloride | Well-established; moderate conditions | Multi-step; requires careful control of substitution |

| Sulfonyl isocyanate + triazolones | Sulfonyl isocyanates (from sulfonamides + phosgene), 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 20–110°C; N-methylimidazole as catalyst; organic solvents | High purity; good yields; scalable | More suitable for sulfonyl derivatives; phosgene use requires caution |

| Microwave-assisted synthesis | Aminoguanidine + dicarboxylic acids or related precursors; microwave irradiation at ~200°C; aqueous/polar solvents | Rapid reaction; high yield; scalable | Requires microwave equipment; optimization needed for each substrate |

Detailed Research Findings

- Reaction Yields and Purity : Microwave-assisted methods have demonstrated yields exceeding 75% with purities above 95% within minutes, a significant improvement over conventional heating.

- Reaction Time : Conventional methods require hours to days, whereas microwave methods reduce this to minutes.

- Solvent Effects : Polar aprotic solvents such as acetonitrile and tetrahydrofuran are preferred for their ability to dissolve reactants and promote reaction kinetics.

- Catalysts and Bases : N-alkylimidazoles and inorganic bases like sodium bicarbonate or sodium hydroxide are commonly used to facilitate cyclization and substitution steps.

- Safety and Environmental Considerations : Phosgene-based reagents require stringent safety measures; alternative reagents and microwave methods offer greener and safer options.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)formaldehyde or (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)carboxylic acid.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol serves as a versatile building block for synthesizing more complex triazole derivatives. Its unique structure allows chemists to modify the triazole ring for specific applications.

Research has demonstrated that this compound exhibits notable antimicrobial and anticancer properties:

- Antimicrobial Properties:

- Triazole derivatives are known to inhibit ergosterol synthesis in fungi. Studies have shown that (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol has significant antifungal activity against various Candida species.

- Anticancer Activity:

- Recent studies indicate that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown EC50 values as low as 0.56 µM against acute myeloid leukemia cells, highlighting their potential in cancer therapy.

Medicine

In medicinal chemistry, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is explored for its therapeutic potential due to its stability and bioactivity. Triazoles are often incorporated into drug designs targeting various diseases due to their ability to modulate enzyme activities and cellular signaling pathways.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing effective pesticides and herbicides that require specific biological activity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that certain triazole derivatives exhibited selective cytotoxicity against leukemia cells. The mechanism involved the inhibition of NF-kB signaling pathways crucial for cancer cell survival.

Case Study 2: Antimicrobial Action

Research indicated that (5-methyl-4-propyltriazole) showed broad-spectrum antibacterial activity in vitro against several pathogenic strains. The study highlighted its potential as an alternative treatment option in combating resistant bacterial infections.

Mechanism of Action

The mechanism of action of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Substituent Effects on Physicochemical Properties

- Lipophilicity and Bulk: The phenylethyl group in [4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol increases molecular weight (C₁₃H₁₇N₃O) and lipophilicity compared to the target compound’s propyl group. This could enhance membrane permeability but reduce aqueous solubility.

- Polarity and Reactivity: Methanol derivatives (e.g., target compound and analogs in ) exhibit higher polarity than thiol- or thioacetate-containing analogs (). The thiol group’s lower pKa (~8–10) compared to methanol (pKa ~15–16) enables greater acidity and nucleophilic reactivity .

Biological Activity

Overview

(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol is a member of the triazole family, which are heterocyclic compounds known for their diverse biological activities. This compound is characterized by a methyl group at the 5-position, a propyl group at the 4-position, and a methanol group attached to the triazole ring. Its unique structure may confer specific biological properties that are of interest in medicinal chemistry and pharmacology.

- IUPAC Name : (5-methyl-4-propyl-1,2,4-triazol-3-yl)methanol

- CAS Number : 1423033-55-9

- Molecular Formula : C7H13N3O

- Molecular Weight : 157.20 g/mol

Antimicrobial Properties

Triazole derivatives, including (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol, have been studied for their antimicrobial activity. Research indicates that compounds in this class can exhibit significant antifungal and antibacterial properties. For instance, triazoles are known to inhibit the synthesis of ergosterol in fungi, which is essential for their cell membrane integrity.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives. A notable study demonstrated that related triazole compounds exhibited cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. For example, certain triazoles have been shown to inhibit NF-kB signaling, which plays a crucial role in inflammation and cancer progression .

The biological activity of (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in crucial metabolic pathways.

- Cell Signaling Modulation : It may alter cellular signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Some studies suggest that triazoles can intercalate with DNA, affecting replication and transcription processes.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antifungal | Inhibition of ergosterol synthesis | |

| Anticancer | Cytotoxicity against leukemia cells | |

| Antibacterial | Broad-spectrum activity |

Notable Research Findings

- Anticancer Study : A study focusing on triazole derivatives reported that certain analogs exhibited EC50 values as low as 0.56 µM against M9 ENL1 acute myeloid leukemia cells, indicating potent anticancer activity .

- Antimicrobial Efficacy : In vitro assays revealed that (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol demonstrated significant antifungal activity against various strains of Candida species .

Q & A

Q. What are the standard synthetic routes for (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol?

The synthesis typically involves cyclization of hydrazine derivatives with carbonyl precursors under reflux conditions. For example, reacting a substituted thiosemicarbazide with a propyl-substituted carbonyl compound in ethanol or methanol at 60–100°C, followed by purification via recrystallization or column chromatography . Key steps include optimizing solvent polarity (e.g., methanol vs. DMF) and reaction time to maximize yield.

Q. Which spectroscopic techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazole ring and substituents, while Infrared (IR) spectroscopy identifies functional groups like the hydroxymethyl moiety. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (using programs like SHELXL ) resolves absolute configuration. Cross-referencing spectral data with literature is mandatory .

Q. What biological assays are commonly used to evaluate its activity?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., fungal CYP51 for antifungals).

- Antimicrobial susceptibility testing : Broth microdilution to determine MIC (Minimum Inhibitory Concentration).

- Cytotoxicity screening : MTT assay on mammalian cell lines to assess selectivity .

Q. How do functional groups influence its chemical reactivity?

The hydroxymethyl group (-CH₂OH) participates in esterification and oxidation reactions, while the triazole ring enables coordination with metal ions (e.g., Cu²⁺) for catalytic applications. The propyl group enhances lipophilicity, affecting solubility and membrane permeability .

Q. What are the stability considerations for this compound?

Stability is pH-dependent: acidic conditions may protonate the triazole nitrogen, while alkaline environments risk hydroxymethyl oxidation. Store in amber vials at 4°C to prevent photodegradation. Monitor decomposition via HPLC .

Advanced Questions

Q. How can computational methods predict its biological activity?

Q. How to resolve contradictions in spectroscopic data?

- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) with X-ray diffraction to resolve ambiguous signals.

- Literature benchmarking : Compare with spectral data from analogous triazoles (e.g., 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol ).

- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments .

Q. What strategies optimize reaction conditions for higher yields?

- Design of Experiments (DOE) : Vary temperature, solvent, and catalyst (e.g., p-TsOH) in a factorial design.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) with controlled heating.

- Flow chemistry : Enhances reproducibility for scale-up .

Q. How to assess binding affinity with biological targets?

Q. How to address polymorphic variability in crystallographic studies?

- XRPD (X-ray Powder Diffraction) : Identifies polymorphs by comparing experimental vs. simulated patterns.

- DSC (Differential Scanning Calorimetry) : Detects thermal transitions (melting points, glass transitions).

- Controlled crystallization : Use seed crystals and solvent mixtures (e.g., ethanol/water) to isolate specific forms .

Structural Analogs and Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.